molecular formula C19H19N3O4 B2439418 2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-45-6

2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2439418
CAS RN: 886897-45-6
M. Wt: 353.378
InChI Key: IWSCCORZGXHENM-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . The structure of pyrimidine derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

Pyrimidines are much weaker bases than pyridine and are soluble in water . The physical and chemical properties of pyrimidine derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is related to the synthesis of novel heterocyclic compounds. For example, it's associated with the preparation of various derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These derivatives have shown potential as anti-inflammatory and analgesic agents, illustrating the compound's relevance in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Activity

Research has also explored its derivatives for antifungal applications. Pyrido[2,3-d]pyrimidine derivatives synthesized from this compound have exhibited significant antifungal activities, highlighting its potential use in developing antifungal treatments (Hanafy, 2011).

Analgesic Properties Optimization

Modifying the pyridine moiety of this compound, such as methylation at position 8, has been researched to enhance its analgesic properties. This indicates its application in optimizing pain-relief medications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Open-Chain Pyrimidine Analogs

The compound is involved in the synthesis of open-chain analogs of pyrido[2,3-d]pyrimidines with biological activities. This points to its role in developing novel pharmaceutical compounds with various biological effects (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Cytotoxicity in Cancer Research

Derivatives of this compound have been studied for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma cells. This suggests its potential application in cancer research and treatment (Hassan, Hafez, & Osman, 2014).

Polymer Synthesis

Its derivatives are used in the synthesis of aromatic polyamides and polyimides, demonstrating its utility in polymer science and engineering (Yang & Lin, 1995).

Antiviral Activity

The compound's derivatives also exhibit potential in antiviral research. Their modifications have been studied for activity against viruses like human cytomegalovirus and herpes simplex virus (Renau et al., 1996).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Future Directions

Pyrimidines and their derivatives have immense significance in the pathophysiology of diseases . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . This suggests that there is potential for future research and development of new pyrimidines as therapeutic agents .

properties

IUPAC Name

2-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-7-9-22-15(10-12)21-18(24)16(19(22)25)17(23)20-8-6-13-4-3-5-14(11-13)26-2/h3-5,7,9-11,24H,6,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCCORZGXHENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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